MTAN Catalytic Turnover vs. MTA
5'-S-Butyl-5'-thioadenosine serves as a substrate for methylthioadenosine nucleosidase (MTAN; EC 3.2.2.16) but with substantially reduced catalytic efficiency compared to the native substrate 5'-methylthioadenosine (MTA). In assays using the Arabidopsis thaliana enzyme, 5'-butylthioadenosine exhibited only 25% activity relative to MTA [1]. This reduction is attributed to steric constraints imposed by the longer butyl chain within the enzyme's hydrophobic substrate-binding pocket.
| Evidence Dimension | Relative substrate turnover activity |
|---|---|
| Target Compound Data | 25% relative activity |
| Comparator Or Baseline | 5'-Methylthioadenosine (MTA): 100% relative activity (baseline) |
| Quantified Difference | 75% reduction in catalytic turnover |
| Conditions | MTAN (EC 3.2.2.16) assay in Arabidopsis thaliana; hydrolysis to adenine and 5-butylthio-D-ribose |
Why This Matters
This 75% reduced turnover relative to MTA makes the butyl analog useful as a slow substrate for investigating MTAN catalytic mechanism or for applications where attenuated flux through the polyamine salvage pathway is desired.
- [1] BRENDA Enzyme Database. EC 3.2.2.16: methylthioadenosine nucleosidase. Substrate entry: 5'-butylthioadenosine, 25% activity compared to 5'-methylthioadenosine in Arabidopsis thaliana. View Source
